

Introduction: Deconstructing a Novel Chiral Molecule

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Compound of Interest

Compound Name: *allo-Ile-isoindoline HCl*

CAS No.: 1883545-48-9

Cat. No.: B605325

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To the researcher, scientist, and drug developer, the exploration of novel chemical matter is the frontier of innovation. The compound designated as CAS 956039-07-9, *allo-Ile-isoindoline*, represents a fascinating conjunction of two molecular entities, each with significant precedent in biological and medicinal chemistry: the non-proteinogenic amino acid L-*allo-iso-leucine* and the privileged isoindoline scaffold. While public data for this specific CAS number is sparse, an analysis of its constituent parts allows us to build a robust technical profile, proposing its synthesis, characterization, and potential applications.

The isoindoline core is a bicyclic framework found in numerous natural products and pharmaceutical agents, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.^{[1][2]} Derivatives of this scaffold have shown a remarkable breadth of activities, including antitumor, anti-inflammatory, and neuro-modulatory effects.^{[3][4]}

The second component, L-*allo-iso-leucine*, is a diastereomer of the essential amino acid L-*iso-leucine*. As a non-proteinogenic amino acid, its incorporation into molecules can confer unique stereochemical properties and increased resistance to metabolic degradation by proteases.^[5] Its biosynthesis and role in natural products are areas of active investigation.^{[5][6]}

This guide will provide a comprehensive technical overview of *allo-Ile-isoindoline*, focusing on its predicted properties, plausible synthetic routes, analytical methodologies, and potential avenues for research and development. The information is synthesized from established

chemical principles and authoritative literature on its constituent moieties, offering a predictive yet scientifically grounded framework for researchers.

Compound Profile & Physicochemical Properties

Based on the name and related chemical database entries, the structure of allo-Ile-isoindoline is identified as (2S,3R)-2-amino-1-(2,3-dihydro-1H-isoindol-1-yl)-3-methylpentan-1-one.[7] This structure represents an α -amino ketone where the carbonyl group is attached to the C1 position of the isoindoline ring. It is crucial to note the stereochemistry specified: the (2S,3R) configuration corresponds to L-allo-isoleucine.

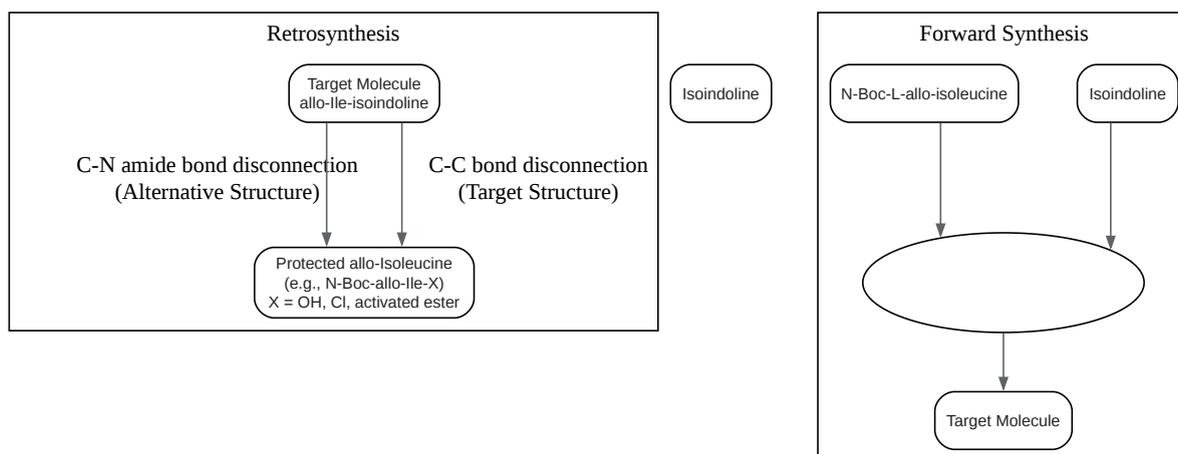
Property	Value / Predicted Value	Source
CAS Number	956039-07-9	Topic
IUPAC Name	(2S,3R)-2-amino-1-(2,3-dihydro-1H-isoindol-1-yl)-3-methylpentan-1-one	[7]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O	[7]
Molecular Weight	232.32 g/mol	[7]
Exact Mass	232.157563 g/mol	[7]
Appearance	Predicted: White to off-white solid	Inferred
Solubility	Predicted: Soluble in methanol, ethanol, DMSO; sparingly soluble in water	Inferred
Stability	Predicted: Stable under standard laboratory conditions. Potential for oxidation at the benzylic C-H and α -amino ketone moiety. Should be stored in a cool, dark place.	Inferred
Chirality	Contains at least three stereocenters (C2, C3 on the allo-Ile moiety, and C1 on the isoindoline ring).	[7]

Synthesis and Purification

The synthesis of this specific α -amino ketone is not explicitly described in readily available literature. However, a plausible retro-synthetic approach can be designed based on established organic chemistry principles.

Retrosynthetic Analysis

A logical disconnection of the target molecule is at the C-C bond between the carbonyl carbon and the isoindoline ring. This leads to an activated L-allo-isooleucine derivative (an acyl anion equivalent or acyl radical precursor) and an electrophilic isoindoline species, or more practically, a nucleophilic isoindoline reacting with an electrophilic allo-isooleucine derivative.

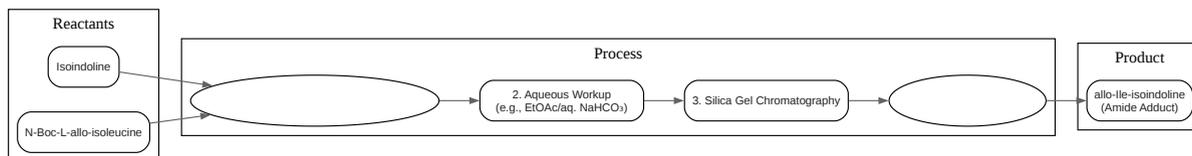


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Caption: Retrosynthetic analysis of allo-Ile-isoindoline.

Proposed Synthetic Workflow: N-Acylation Route

While the PubChem structure is an α -amino ketone, a more common and stable conjugate would be the N-acyl isoindoline, formed by an amide bond. This is a highly plausible structure for a compound with this name and is synthetically more straightforward. Below is a protocol for this robust synthesis.



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Caption: Proposed workflow for N-acyl isoindoline synthesis.

Experimental Protocol: Synthesis of N-(allo-Isoleucyl)-isoindoline

This protocol describes the synthesis of the N-acyl amide adduct, a stable and common structural motif for such conjugates.

- Protection of L-allo-isoleucine: The α -amino group of L-allo-isoleucine must be protected to prevent side reactions. The tert-butyloxycarbonyl (Boc) group is a standard choice. This step is typically performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions and is a well-established procedure in peptide synthesis.[8]
- Amide Coupling:
 - To a solution of N-Boc-L-allo-isoleucine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).
 - Stir the mixture for 15-20 minutes to activate the carboxylic acid.
 - Add isoindoline (1.0 eq) to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

- Workup and Purification:
 - Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected conjugate.
- Deprotection:
 - Dissolve the purified Boc-protected intermediate in dichloromethane (DCM).
 - Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v) and stir at room temperature for 1-2 hours.
 - Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
 - The resulting product is the TFA salt of the desired allo-Ile-isoindoline. It can be used as such or neutralized as required for biological assays.

Purification and Chiral Analysis

Due to the multiple stereocenters, the final product could potentially be a mixture of diastereomers if any epimerization occurs during the coupling step.

- Diastereomer Separation: Diastereomers can often be separated using standard silica gel chromatography.
- Enantiomeric Purity: The enantiomeric purity of the starting L-allo-isoleucine is critical. Chiral HPLC or capillary electrophoresis (CE) can be used to confirm the stereochemical integrity of the final product.^{[9][10]} Chiral stationary phases (CSPs) based on cyclodextrins or crown ethers are particularly effective for separating amino acid enantiomers and their derivatives.^{[11][12]}

Spectroscopic and Analytical Characterization

- ^1H NMR: Expected signals would include aromatic protons from the isoindoline core (~7.2-7.4 ppm), the benzylic CH_2 protons of the isoindoline (~4.0-5.0 ppm, likely as singlets or an AB quartet), and signals corresponding to the allo-iso-leucine side chain (methyl doublets and triplets, methine multiplets).
- ^{13}C NMR: Aromatic signals (~120-140 ppm), a carbonyl signal (~170 ppm for an amide), and aliphatic signals for the isoindoline and amino acid moieties are expected.
- High-Resolution Mass Spectrometry (HRMS): The measured exact mass should correspond to the calculated value for $\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}$ (232.157563).[7]
- FT-IR Spectroscopy: Key peaks would include N-H stretching (~3300-3400 cm^{-1}), C-H stretching (~2800-3000 cm^{-1}), and a strong C=O stretch for the amide carbonyl (~1640-1680 cm^{-1}).[13]

Potential Biological Activity & Research Applications

The true value of a novel compound lies in its potential utility. By examining the activities of related structures, we can hypothesize the most promising research directions for allo-Ile-isoindoline.

Hypothesized Mechanisms and Targets

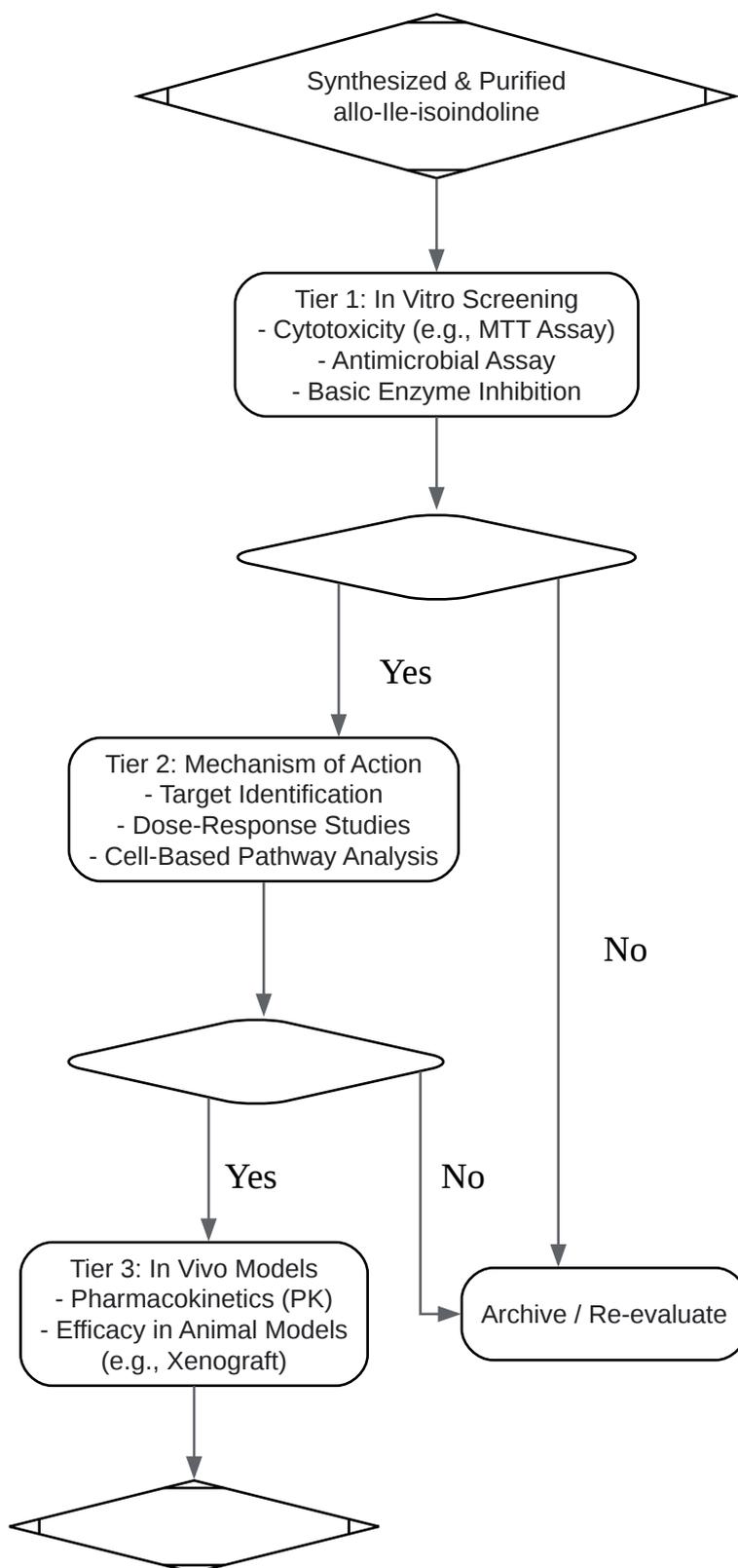
The isoindoline and isoindolinone scaffolds are present in numerous clinically used drugs and biologically active molecules.[1] Their derivatives have been reported to possess a wide array of activities:

- Anticancer/Antiproliferative: Many isoindolinone derivatives, including the famous thalidomide and its analogs (lenalidomide, pomalidomide), act as immunomodulators and anticancer agents.[1][14] They often function by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex. It is plausible that allo-Ile-isoindoline could exhibit cytotoxic or antiproliferative effects on cancer cell lines.[4][15]

- **Enzyme Inhibition:** N-substituted isoindole-1,3-diones have been investigated as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, relevant to Alzheimer's disease.[16]
- **CNS Activity:** The isoindoline core is found in drugs targeting the central nervous system.
- **Metabolic Stability:** The presence of the non-proteinogenic L-allo-isoleucine may render the molecule resistant to cleavage by cellular peptidases, potentially leading to improved pharmacokinetic properties compared to conjugates made with natural amino acids.

Suggested Research Workflow

A logical progression for investigating this compound would involve a tiered screening approach.



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Caption: Tiered workflow for biological evaluation.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a standard method to assess the general cytotoxicity of the compound against a panel of human cancer cell lines.

- Cell Culture:
 - Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
- Cell Seeding:
 - Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
- Compound Treatment:
 - Prepare a stock solution of allo-Ile-isoindoline in DMSO.
 - Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 μM to 100 μM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
 - Remove the old media from the cells and add 100 μL of the media containing the compound dilutions. Include vehicle control (media with DMSO) and untreated control wells.
 - Incubate the plates for 48-72 hours.
- MTT Assay:
 - Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
 - Carefully remove the media and add 100 μL of DMSO to each well to dissolve the formazan crystals.

- Data Analysis:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle control.
 - Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

While allo-Ile-isoindoline (CAS 956039-07-9) is not a well-documented compound, a thorough analysis of its structural components provides a strong foundation for its scientific exploration. The combination of a privileged isoindoline scaffold with a non-proteinogenic amino acid presents a compelling profile for drug discovery. The synthetic and analytical protocols outlined in this guide are based on robust, validated chemical principles and offer a clear path for researchers to synthesize, purify, and characterize this molecule. The hypothesized biological activities, particularly in oncology, provide immediate and testable avenues for investigation. This document serves as a starting point and a methodological guide for unlocking the potential of this novel chiral entity.

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